lithium;1,4-dimethylbenzene-6-ide

Description

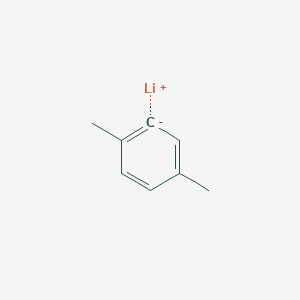

Lithium;1,4-dimethylbenzene-6-ide (Li-C6H3(CH3)2-) is an organolithium compound characterized by a benzene ring substituted with two methyl groups at the 1- and 4-positions and a lithium ion at the 6-position. This compound belongs to the class of lithium arenides, which are critical intermediates in organic synthesis due to their strong nucleophilicity and ability to facilitate carbon-carbon bond formation. For example, lithium cyanide (LiCN), synthesized via reactions involving lithium hydride and acetone cyanohydrin (as detailed in ), shares similarities in preparation methodology and reactivity with other lithium salts .

Properties

CAS No. |

64472-36-2 |

|---|---|

Molecular Formula |

C8H9Li |

Molecular Weight |

112.1 g/mol |

IUPAC Name |

lithium;1,4-dimethylbenzene-6-ide |

InChI |

InChI=1S/C8H9.Li/c1-7-3-5-8(2)6-4-7;/h3-5H,1-2H3;/q-1;+1 |

InChI Key |

CYYLTJRXIHZVEQ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=C[C-]=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1,4-dimethylbenzene-6-ide typically involves the reaction of 1,4-dimethylbenzene (also known as p-xylene) with a lithium reagent. One common method is the deprotonation of 1,4-dimethylbenzene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

C6H4(CH3)2+n-BuLi→C6H4(CH3)2Li+n-BuH

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,4-dimethylbenzene-6-ide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoquinones.

Reduction: It can be reduced to form cyclohexadiene derivatives.

Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium in liquid ammonia (Birch reduction) is often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Benzoquinones

Reduction: 1,4-cyclohexadiene

Substitution: Various substituted benzene derivatives

Scientific Research Applications

Lithium;1,4-dimethylbenzene-6-ide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,4-dimethylbenzene-6-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the nucleophilicity of the benzene ring, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Lithium Organometallic Compounds

The following table compares key properties of lithium;1,4-dimethylbenzene-6-ide with structurally or functionally related lithium compounds, inferred from the evidence and general organometallic chemistry principles:

Key Findings:

Synthetic Efficiency : LiCN demonstrates high synthetic utility, achieving 73.8% yield in imidazole nitrile synthesis . Lithium arenides like Li-C6H3(CH3)2- are typically less stable but pivotal in directed ortho-metalation reactions.

Reactivity : LiCN acts as a cyanide source, whereas lithium arenides enable regioselective aromatic functionalization.

Economic Context: Lithium carbonate prices () indirectly influence the cost of lithium reagents, though Li-C6H3(CH3)2-’s niche applications may mitigate market volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.